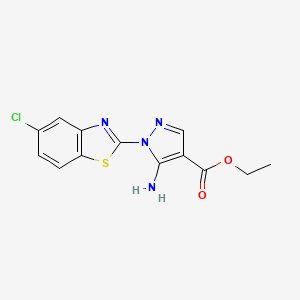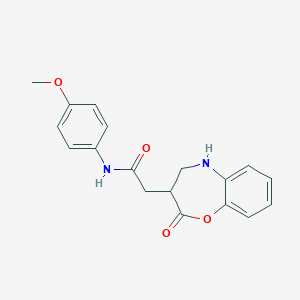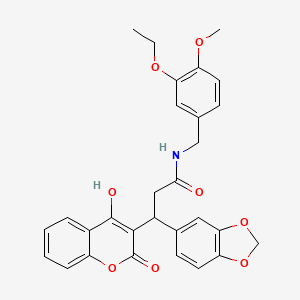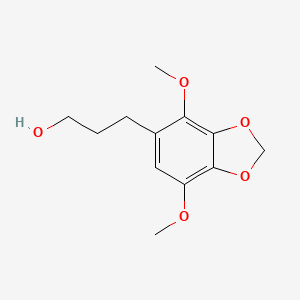![molecular formula C20H18N4O B11045136 8,10-Diamino-7-propyl-7H-benzo[7,8]chromeno[2,3-B]pyridin-9-YL cyanide](/img/structure/B11045136.png)
8,10-Diamino-7-propyl-7H-benzo[7,8]chromeno[2,3-B]pyridin-9-YL cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound belongs to the chromeno[2,3-b]pyridine family. It features a fused benzo[7,8]chromeno[2,3-b]pyridine core with amino groups at positions 8 and 10, as well as a cyano group at position 9.
- Chromeno[2,3-b]pyridines exhibit diverse biological activities and have attracted attention due to their potential as antimicrobial agents .
Preparation Methods
- Synthetic routes for this compound involve the construction of the chromeno[2,3-b]pyridine scaffold.
- One approach is the multicomponent reaction involving carbonyl compounds, malononitrile (or its derivatives), and CH-acids .
- Industrial production methods may vary, but efficient synthetic strategies are essential for large-scale production.
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and substituents present.
Scientific Research Applications
Chemistry: Chromeno[2,3-b]pyridines serve as versatile building blocks in organic synthesis.
Biology: These compounds may exhibit biological activities, such as antimicrobial, antitumor, or anti-inflammatory effects.
Medicine: Further research is needed to explore potential therapeutic applications.
Industry: Chromeno[2,3-b]pyridines could find use in materials science or as intermediates for drug development.
Mechanism of Action
- The exact mechanism remains to be fully elucidated.
- Molecular targets and pathways involved in its effects need further investigation.
Comparison with Similar Compounds
Similar Compounds: Other chromeno[2,3-b]pyridines with different substituents.
Uniqueness: Highlight the specific features of this compound compared to others in the same family.
Remember that this compound’s properties and applications are an active area of research, and further studies will enhance our understanding
Properties
Molecular Formula |
C20H18N4O |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
13,15-diamino-11-propyl-18-oxa-16-azatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13,15-octaene-14-carbonitrile |
InChI |
InChI=1S/C20H18N4O/c1-2-5-13-14-9-8-11-6-3-4-7-12(11)18(14)25-20-16(13)17(22)15(10-21)19(23)24-20/h3-4,6-9,13H,2,5H2,1H3,(H4,22,23,24) |
InChI Key |
CBNBEYAWMCHIIK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C2=C(C3=CC=CC=C3C=C2)OC4=C1C(=C(C(=N4)N)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Butyl 5-methyl-7-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11045063.png)
![{3-Amino-4-methyl-6-phenylpyrazolo[3,4-d]pyrimidin-1-yl}acetic acid](/img/structure/B11045078.png)
![4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B11045081.png)
![N-[6-(4-Piperidinyloxy)-3-pyridinyl]cyclobutanecarboxamide](/img/structure/B11045084.png)

![N-(3-chloro-2-methylphenyl)-2-(5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B11045092.png)

![4-methyl-N-{3-methyl-1-oxo-1-[(pyridin-2-ylmethyl)amino]butan-2-yl}cyclohexanecarboxamide](/img/structure/B11045107.png)

![4-(3-hydroxyphenyl)-5-nitro-1-(propan-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11045112.png)

![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B11045118.png)
![5-{[(1,3-benzodioxol-5-ylmethyl)amino]methylidene}-1,3-dicyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11045128.png)
